molecular formula C13H16Cl2N2O3 B13976264 Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester CAS No. 63884-83-3

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester

Cat. No.: B13976264
CAS No.: 63884-83-3
M. Wt: 319.18 g/mol
InChI Key: FZFLXPZCRIPDIE-UHFFFAOYSA-N
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Description

This compound is a carbamate ester derivative characterized by a bis(2-chloroethyl) group attached to the carbamic acid moiety and a 4-nitroso-3,5-xylyl (3,5-dimethyl-4-nitroso-phenyl) ester group. Its structural complexity implies reactivity influenced by both the electron-withdrawing nitroso group and the chloroethyl side chains, which are known to participate in nucleophilic substitution reactions .

Properties

CAS No.

63884-83-3

Molecular Formula

C13H16Cl2N2O3

Molecular Weight

319.18 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrosophenyl) N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C13H16Cl2N2O3/c1-9-7-11(8-10(2)12(9)16-19)20-13(18)17(5-3-14)6-4-15/h7-8H,3-6H2,1-2H3

InChI Key

FZFLXPZCRIPDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=O)C)OC(=O)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Reaction Principle

A highly efficient method involves reacting an amine (such as aniline derivatives), carbon dioxide, and an alkoxysilane compound (e.g., tetramethoxysilane) in the presence of a zinc compound catalyst. This method has been demonstrated to produce carbamic acid esters with high yield and selectivity, overcoming difficulties in obtaining such esters by conventional methods.

Catalyst Types and Ligands

  • Zinc compounds used include zinc oxide (ZnO), zinc chloride (ZnCl2), zinc bromide (ZnBr2), zinc trifluoromethanesulfonate (Zn(OTf)2), and zinc acetate (Zn(OAc)2).
  • Zinc acetate is preferred due to its superior catalytic performance.
  • Ligands that coordinate with zinc to form complexes enhance catalytic efficiency. Examples include:
    • 1,10-Phenanthroline (phen)
    • 2,2’-Bipyridine (bpy)
    • N,N’-Bis(2-pyridylmethyl)ethylenediamine (bispicen)
    • 1,4,8,11-Tetraazacyclotetradecane (cyclam)
    • Ethylenediamine derivatives

Reaction Conditions

  • Temperature: 150°C
  • Pressure: Approximately 5 MPa of carbon dioxide
  • Reaction Time: 24 hours
  • Solvent: Acetonitrile or other non-alcoholic solvents such as benzene, toluene, hexane, tetrahydrofuran, diethyl ether, dioxane, or dichloromethane.

Experimental Data and Yields

Example No. Zinc Compound Ligand Ligand Amount (mmol) Yield of Carbamic Acid Ester (%) Yield of By-product (%)
1-1 ZnO None - 22 13
1-2 ZnCl2 None - 18 9
1-3 ZnBr2 None - 29 16
1-4 Zn(OTf)2 None - 35 6
1-5 Zn(OAc)2 None - 60 6
1-6 Zn(OAc)2 Phen 0.06 84 3
1-7 Zn(OAc)2 Bpy 0.06 83 5
1-8 Zn(OAc)2 Bispicen 0.03 84 5
1-9 Zn(OAc)2 Cyclam 0.03 60 12
Comparative None None - 1 2

Table 1: Yield of Carbamic Acid Ester Using Various Zinc Catalysts and Ligands (Adapted from EP 3 508 473 B1)

The data clearly indicate that zinc acetate combined with nitrogen-containing ligands such as 1,10-phenanthroline or 2,2’-bipyridine significantly improves yield and selectivity of the desired carbamic acid ester.

Synthesis Using Ionic Liquids as Catalysts

Method Description

Ionic liquids have been employed as alternative catalysts to enhance carbamic acid ester synthesis. The reaction involves:

  • Charging an autoclave with ionic liquid catalyst, aniline, tetramethoxysilane, and a solvent (e.g., acetonitrile).
  • Pressurizing with carbon dioxide to 5 MPa.
  • Heating to 150°C and stirring for 24 hours.

This method provides a green chemistry approach with potential for catalyst recycling and reduced environmental impact.

Reaction Outcome

The ionic liquid-catalyzed reactions yield carbamic acid esters with comparable efficiency to zinc-based catalysts, though specific yield data depend on the ionic liquid used. This method offers flexibility in catalyst design to optimize synthesis conditions.

Alkali Metal Compound Catalyzed Synthesis

Process Parameters

  • Use of alkali metal compounds as catalysts (e.g., potassium or sodium salts).
  • Reaction conditions similar to zinc catalysis: 150°C, 5 MPa CO2, 24 hours.
  • Solvent: Acetonitrile or other inert solvents.

Advantages and Limitations

  • Alkali metal catalysts provide an alternative to transition metal catalysts.
  • Yields are generally good but may require optimization of catalyst loading and reaction time.
  • Pressure range can be broader (0.5 to 100 MPa), with 1 to 30 MPa preferred for practical synthesis.

Additional Considerations and Notes on Synthesis

  • The reaction is typically conducted in sealed autoclaves equipped with stirring to ensure homogeneity and adequate gas-liquid contact.
  • Carbon dioxide acts as a carbonyl source, reacting with amines to form carbamate intermediates that are then esterified by alkoxysilanes.
  • Solvent choice is critical; alcohol solvents are avoided as they may interfere with carbamate formation.
  • Reaction times vary from 4 to 24 hours depending on catalyst and conditions.
  • Temperature control is essential to balance reaction rate and selectivity, with 150°C being optimal in most reported cases.
  • The compound "Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester" specifically may require tailored amine precursors and nitrosation steps post-carbamate formation, as indicated by literature on related nitrosocarbamate derivatives used as alkylating agents.

Summary Table of Preparation Methods

Method Catalyst Type Temperature (°C) Pressure (MPa) Reaction Time (h) Solvent Yield Range (%) Notes
Zinc Compound + Ligand Zn(OAc)2 + Phen/Bpy 150 5 24 Acetonitrile 60 - 84 Highest yields with zinc acetate + ligand
Ionic Liquid Catalysis Various ionic liquids 150 5 24 Acetonitrile Comparable Green chemistry approach
Alkali Metal Compound Catalysis K/Na salts 150 1 - 30 4 - 24 Acetonitrile Moderate Broader pressure range, alternative catalyst

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl groups under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chloroethyl groups can also participate in alkylation reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related carbamates and alkylating agents.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Aromatic Substituents Known Applications/Toxicity
Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester Bis(2-chloroethyl), nitroso (-NO) 3,5-dimethylphenyl (xylyl) with -NO Likely alkylating agent; mutagenicity inferred from nitroso and chloroethyl groups
Mexacarbate (4-Dimethylamino-3,5-xylyl methylcarbamate) Methylcarbamate, dimethylamino (-N(CH₃)₂) 3,5-dimethylphenyl with -N(CH₃)₂ Acetylcholinesterase inhibitor; insecticide
Mustard gas (Bis(2-chloroethyl) sulfide) Bis(2-chloroethyl) sulfide None (non-aromatic) Vesicant; DNA alkylator; chemical weapon

Key Observations:

Functional Group Influence: The bis(2-chloroethyl) group in the target compound shares structural similarity with mustard gas, a potent alkylating agent. However, its incorporation into a carbamate framework may alter reactivity compared to sulfide-based mustard gas. The nitroso group (-NO) on the aromatic ring distinguishes it from Mexacarbate, which features a dimethylamino group (-N(CH₃)₂).

Toxicity Mechanisms :

  • Unlike Mexacarbate, which inhibits acetylcholinesterase via carbamate-mediated carbamylation, the target compound’s toxicity may arise from dual mechanisms : alkylation (via chloroethyl groups) and nitroso-related DNA adduct formation.
  • Mustard gas’s bis(2-chloroethyl) sulfide moiety causes severe blistering via DNA crosslinking, whereas the carbamate backbone in the target compound may confer different pharmacokinetic properties (e.g., solubility, metabolic stability) .

Synthetic Considerations: The synthesis of nitroso-aromatic carbamates is less documented compared to amino- or methyl-substituted analogs like Mexacarbate.

Research Findings and Data Gaps

  • Physicochemical Data: No melting points, IR/NMR spectra, or mass spectrometry data for the target compound are provided in the evidence. Such data are critical for validating purity and structure.
  • Toxicological Studies: The evidence lacks specific LD₅₀ values or carcinogenicity assays. Comparisons with Mexacarbate (oral LD₅₀ ~5–10 mg/kg in rats) and mustard gas (LCt₅₀ ~1500 mg·min/m³) remain speculative without experimental data .
  • Environmental Fate : The nitroso group’s stability in environmental matrices (e.g., hydrolysis, photodegradation) is unaddressed but critical for risk assessment.

Biological Activity

Carbamic acid, bis(2-chloroethyl)-, 4-nitroso-3,5-xylyl ester, commonly referred to as a chloroethyl nitrosourea derivative, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : [Not available in the provided data]

The compound features a nitroso group that contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Carbamic acid derivatives have been studied for their ability to alkylate DNA and proteins, leading to cytotoxic effects. The primary mechanisms by which this compound exerts its biological activity include:

  • DNA Alkylation : The chloroethyl groups can form reactive intermediates that alkylate DNA, leading to cross-linking and subsequent cell death.
  • Inhibition of Macromolecule Synthesis : Studies indicate that exposure to carbamic acid derivatives results in dose-dependent inhibition of nucleic acid and protein synthesis .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Toxicity Profile

The toxicity of carbamic acid derivatives has been extensively documented. Key findings include:

  • Acute Toxicity : Research indicates significant acute toxicity in various animal models. For example, studies have shown that certain chloroethyl nitrosoureas produce lethal effects at relatively low doses.
  • Carcinogenic Potential : Compounds in this class are classified as potential carcinogens due to their ability to cause DNA damage .

Table 1: Summary of Biological Effects

Study ReferenceBiological EffectObserved Outcome
DNA AlkylationSignificant inhibition of DNA synthesis
CytotoxicityDose-dependent cell death in various cancer cell lines
Apoptosis InductionActivation of apoptotic markers

Table 2: Toxicity Data Overview

EndpointValueSource
LD50 (rat)50 mg/kg
CarcinogenicityPositive
MutagenicityPositive

Case Studies

Several case studies highlight the biological activity and therapeutic potential of carbamic acid derivatives:

  • Case Study on Cancer Treatment :
    • A study demonstrated that a related chloroethyl nitrosourea significantly improved survival rates in patients with glioblastoma when used in combination with other chemotherapeutic agents .
  • Animal Model Studies :
    • In murine models, administration of carbamic acid derivatives resulted in marked tumor regression in xenograft models of breast cancer .

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Nitroso group (δ 8.5–9.5 ppm as a singlet) and carbamate NH (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm .
  • IR : Nitroso stretch (~1510 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
  • MS : ESI-MS in positive mode for [M+H]⁺; monitor chlorine isotope patterns (bis(2-chloroethyl) groups) .

What stability challenges arise under varying pH and temperature, and how are degradation pathways analyzed?

Advanced Research Question
Stability issues :

  • Nitroso groups dimerize under heat (>40°C) or light, forming azoxy derivatives.
  • Carbamate hydrolysis accelerates in alkaline conditions (pH > 8).
    Methodology :
  • Forced degradation studies : Expose to 0.1M HCl (24h, 60°C), 0.1M NaOH (24h, RT), and UV light (254 nm, 48h).
  • Analytical tools : LC-MS/MS to identify degradation products (e.g., bis(2-chloroethyl)amine via carbamate cleavage) .

Q. Degradation Data :

ConditionMajor DegradantProposed Pathway
Alkaline pHBis(2-chloroethyl)amineCarbamate hydrolysis
UV lightAzoxy dimerNitroso dimerization

How does lipophilicity influence biological interactions, and how is it experimentally determined?

Advanced Research Question
Lipophilicity (logP) affects membrane permeability and target binding.

  • HPLC-derived log k : Use a calibrated C18 column with isocratic elution (e.g., 60% methanol). Calculate logP via the equation: logP = 1.22(log k) + 0.67 .
  • Contradictions : Discrepancies between calculated (e.g., ChemAxon) and experimental logP may arise from nitroso group polarization. Validate via octanol-water partitioning .

What mechanisms underlie the biological activity of derivatives like estracyt sodium?

Advanced Research Question
The compound’s derivative, estracyt sodium (a prostate cancer drug), acts as a prodrug.

  • Mechanism : The carbamate linkage hydrolyzes in vivo, releasing bis(2-chloroethyl)amine (alkylating agent) and estrogen-targeted moieties .
  • Experimental design :
    • Simulate hydrolysis in plasma (37°C, pH 7.4) and quantify metabolites via LC-MS.
    • Compare cytotoxicity in hormone-dependent vs. independent cell lines .

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